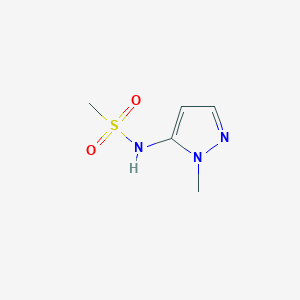
(4S,5S)-2,7-dimethyloctane-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-2,7-dimethyloctane-4,5-diamine is an organic compound with a unique stereochemistry, characterized by the presence of two chiral centers at the 4th and 5th positions of the octane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2,7-dimethyloctane-4,5-diamine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the catalytic asymmetric synthesis using chiral Co-salen-catalyzed epoxide ring-opening reactions . This method ensures high enantioselectivity and yields the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-2,7-dimethyloctane-4,5-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary amines, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(4S,5S)-2,7-dimethyloctane-4,5-diamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4S,5S)-2,7-dimethyloctane-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
(4S,5S)-1,2-dithiane-4,5-diol: This compound shares a similar stereochemistry but contains sulfur atoms in its structure.
(4S,5S)-4-thujanol: Another compound with similar stereochemistry, used in olfactory studies.
Uniqueness
(4S,5S)-2,7-dimethyloctane-4,5-diamine is unique due to its specific arrangement of methyl groups and amine functionalities, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H24N2 |
|---|---|
Peso molecular |
172.31 g/mol |
Nombre IUPAC |
(4S,5S)-2,7-dimethyloctane-4,5-diamine |
InChI |
InChI=1S/C10H24N2/c1-7(2)5-9(11)10(12)6-8(3)4/h7-10H,5-6,11-12H2,1-4H3/t9-,10-/m0/s1 |
Clave InChI |
LKIULKWWFDXWAO-UWVGGRQHSA-N |
SMILES isomérico |
CC(C)C[C@@H]([C@H](CC(C)C)N)N |
SMILES canónico |
CC(C)CC(C(CC(C)C)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B14909020.png)
![1-benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B14909022.png)
![2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid](/img/structure/B14909024.png)
![N'-ethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14909029.png)






![Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14909068.png)
![N-propyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909073.png)


